![molecular formula C25H22N2 B14506813 2-[(4-Anilinophenyl)methyl]-N-phenylaniline CAS No. 63719-81-3](/img/structure/B14506813.png)
2-[(4-Anilinophenyl)methyl]-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Anilinophenyl)methyl]-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline typically involves the reaction of N-phenyl-p-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of N-phenyl-p-phenylenediamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and facilitate the separation of the product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Anilinophenyl)methyl]-N-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-[(4-Anilinophenyl)methyl]-N-phenylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol: This compound has a similar structure but contains a nitro group and an imine linkage.
N-phenyl-p-phenylenediamine: A precursor in the synthesis of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline.
Aniline: A simpler aromatic amine that serves as a building block for more complex compounds
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
63719-81-3 |
|---|---|
Fórmula molecular |
C25H22N2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-[(4-anilinophenyl)methyl]-N-phenylaniline |
InChI |
InChI=1S/C25H22N2/c1-3-10-22(11-4-1)26-24-17-15-20(16-18-24)19-21-9-7-8-14-25(21)27-23-12-5-2-6-13-23/h1-18,26-27H,19H2 |
Clave InChI |
ILEISPDAAQXYNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)CC3=CC=CC=C3NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
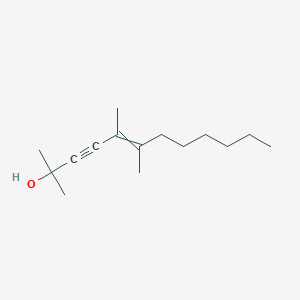
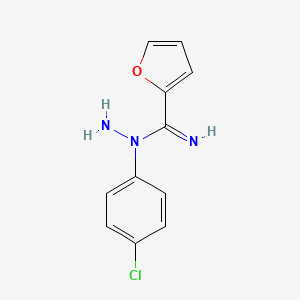
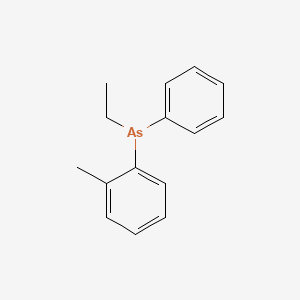
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
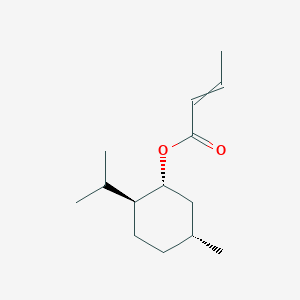
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
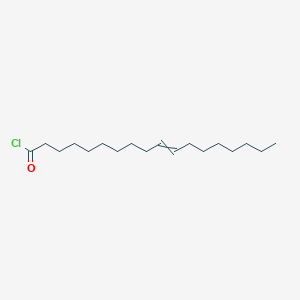

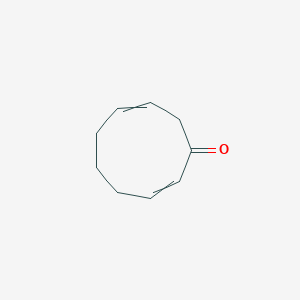
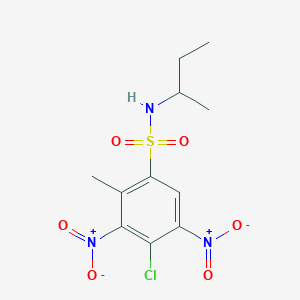
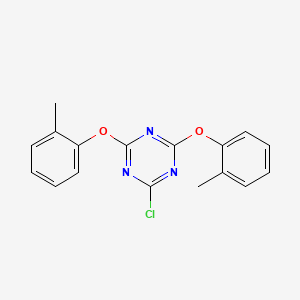
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
